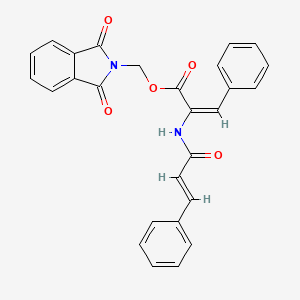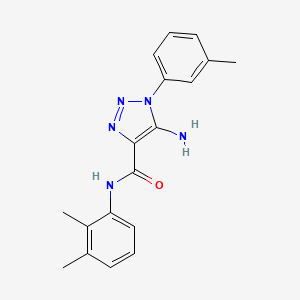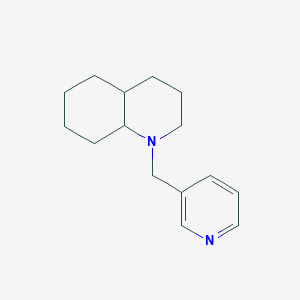
N-(4-isopropylphenyl)-N'-(2-phenoxyethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-N'-(2-phenoxyethyl)ethanediamide is a chemical compound used for scientific research purposes. It is commonly known as A-967079 and is classified as a selective transient receptor potential vanilloid 1 (TRPV1) antagonist. The TRPV1 receptor is known to play a crucial role in the perception of pain, heat, and inflammation. A-967079 has been extensively studied for its potential use in the treatment of various pain-related conditions.
Mecanismo De Acción
A-967079 is a selective N-(4-isopropylphenyl)-N'-(2-phenoxyethyl)ethanediamide antagonist, which means that it blocks the activity of the this compound receptor. The this compound receptor is known to play a crucial role in the perception of pain, heat, and inflammation. By blocking the activity of the this compound receptor, A-967079 reduces pain perception and inflammation.
Biochemical and Physiological Effects:
A-967079 has been shown to reduce pain perception and inflammation in animal models of inflammatory and neuropathic pain. It has also been shown to reduce bladder pain and chronic cough. A-967079 does not appear to have any significant side effects or toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-967079 is a selective N-(4-isopropylphenyl)-N'-(2-phenoxyethyl)ethanediamide antagonist, which makes it a useful tool for studying the role of the this compound receptor in pain perception and inflammation. Its specificity also means that it is less likely to have off-target effects, which can be a problem with non-selective compounds. However, A-967079 is not currently approved for human use, which limits its potential clinical applications.
Direcciones Futuras
There are several potential future directions for research on A-967079. One area of interest is the potential use of A-967079 in the treatment of chronic pain conditions, such as neuropathic pain and fibromyalgia. Another area of interest is the potential use of A-967079 in combination with other pain medications to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of A-967079 and its potential side effects.
Métodos De Síntesis
The synthesis of A-967079 involves the reaction of 4-isopropylaniline with 2-phenoxyethanol to form N-(4-isopropylphenyl)-2-phenoxyethanamine. This intermediate is then reacted with ethanediamine to yield the final product, N-(4-isopropylphenyl)-N'-(2-phenoxyethyl)ethanediamide. The synthesis process has been optimized to produce high yields of pure A-967079.
Aplicaciones Científicas De Investigación
A-967079 has been extensively studied for its potential use in the treatment of various pain-related conditions. It has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. A-967079 has also been studied for its potential use in the treatment of bladder pain syndrome and chronic cough.
Propiedades
IUPAC Name |
N-(2-phenoxyethyl)-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14(2)15-8-10-16(11-9-15)21-19(23)18(22)20-12-13-24-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZPSHFKWMXPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-cyclopenten-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5068391.png)
![3-[({2-[(3,4-dimethoxybenzoyl)oxy]ethyl}amino)carbonyl]-1-methylpyridinium iodide](/img/structure/B5068394.png)


![4-{[1-(2-furoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B5068425.png)
![methyl 5-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-chlorobenzoate](/img/structure/B5068431.png)


![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5068469.png)
![2-phenyl-N-[2,2,2-trichloro-1-(isopropylamino)ethyl]acetamide](/img/structure/B5068474.png)
![N~2~-benzyl-N~1~-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068479.png)

![3-methyl-1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine](/img/structure/B5068484.png)
